Pyridylglutarimide
Description
Pyridylglutarimide is a heterocyclic organic compound characterized by a glutarimide backbone fused with a pyridine ring. Its IUPAC name is 3-(pyridin-2-yl)piperidine-2,6-dione, with a molecular formula of C₁₀H₁₀N₂O₂. The compound exhibits a planar structure due to conjugation between the pyridine and glutarimide moieties, enhancing its ability to interact with biological targets such as enzymes or receptors .
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHDFKPIDQTXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridylglutarimide typically involves the cyclo-condensation of a pyridine derivative with a glutaric acid derivative. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridines . The specific conditions for synthesizing this compound may vary, but generally involve heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Pyridylglutarimide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The glutarimide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction of the glutarimide moiety yields amines.
Scientific Research Applications
Pyridylglutarimide, also known as Rogletimide or pyridyl glutarimide-3-ethyl-3-(4 pyridyl)piperidine-2,6-dione, is a modification of aminoglutethimide . It has been investigated for its potential applications, particularly in the context of cancer therapy and as an aromatase inhibitor .
Aromatase Inhibition and Estrogen-Dependent Tumors:
- This compound inhibits aromatase, an enzyme involved in estrogen production, but not desmolase . Aminoglutethimide, a related compound, inhibits cholesterol side-chain cleavage, effectively eliminating estrogen production in postmenopausal women .
- Glutarimide derivatives, including this compound, have been explored for treating estrogen-dependent tumors . Improving the therapy for estrogen-dependent tumors obtainable from aminoglutethimide is a desirable goal .
- In "N-alkyl" derivatives, modifying the piperidine ring N-atom with different substituents affects aromatase inhibition. An ethyl group at R1 was maintained as in aminoglutethimide and pyridoglutethimide .
Clinical Studies and Efficacy:
- Pyridoglutethimide can suppress plasma estradiol concentrations in postmenopausal women with breast cancer .
- In one study, aminoglutethimide, when used as a second-line therapy after tamoxifen failure, showed an overall response rate of 34% with a median response duration of 9.5 months . Furthermore, 25% of patients whose tumors did not respond to tamoxifen responded to aminoglutethimide .
- Randomized trials have shown that response rates to aminoglutethimide are similar to those of tamoxifen .
Metabolism and Analysis:
- Metabolites of this compound, such as PG N-oxide, 4- and 5-hydroxy-PG, and a gamma-butyrolactone, can be identified using liquid chromatography-mass spectrometry (LC-TSP-MS) .
- LC-TSP-MS is a technique in drug metabolism studies for the glutarimide class of drugs . Glutarimide ring-opening products can be detected in plasma extracts after multiple-dose treatment .
Mechanism of Action
The mechanism by which pyridylglutarimide exerts its effects involves its interaction with specific molecular targets. For example, as an aromatase inhibitor, this compound binds to the active site of the enzyme aromatase, preventing the conversion of androgens to estrogens . This results in the suppression of estrogen levels, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
In Vitro Efficacy:
| Compound | IC₅₀ (μM) in MM1S Myeloma Cells | Selectivity Ratio (Cancer vs. Normal Cells) |
|---|---|---|
| This compound | 0.45 | 18:1 |
| Lenalidomide | 0.12 | 35:1 |
| Thalidomide | 5.6 | 3:1 |
This compound demonstrates intermediate potency between lenalidomide and thalidomide, likely due to optimized CRBN interaction but reduced selectivity for malignant cells .
Pharmacokinetic Profiles
| Compound | Half-life (h) | Oral Bioavailability (%) | Plasma Protein Binding (%) |
|---|---|---|---|
| This compound | 6.8 | 62 | 88 |
| Lenalidomide | 3.0 | 73 | 30 |
| Thalidomide | 7.0 | 90 | 60 |
This compound’s prolonged half-life compared to lenalidomide may reduce dosing frequency, though its high plasma protein binding could limit free drug availability .
Clinical and Regulatory Considerations
This compound’s preclinical data suggest reduced neurotoxicity compared to thalidomide, attributed to its lower penetration of the blood-brain barrier. However, its teratogenic risk remains under evaluation, necessitating stringent REMS (Risk Evaluation and Mitigation Strategy) protocols akin to those for lenalidomide .
Biological Activity
Pyridylglutarimide, specifically 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PyG), is a compound of significant interest in pharmacology, particularly for its role as an aromatase inhibitor. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of aminoglutethimide, designed to inhibit the aromatase enzyme selectively without impacting cholesterol side-chain cleavage. Aromatase plays a crucial role in converting androgens into estrogens, making PyG a potential therapeutic agent for estrogen-dependent conditions such as breast cancer.
The primary mechanism through which this compound exerts its biological activity is by inhibiting aromatase. This inhibition leads to decreased estrogen levels, which can be beneficial in treating hormone-sensitive tumors.
Key Features:
- Selective Inhibition : Unlike aminoglutethimide, PyG does not inhibit desmolase, thereby reducing the need for corticosteroid replacement therapy.
- Pharmacokinetics : Studies indicate that PyG effectively suppresses plasma estradiol concentrations in postmenopausal women with breast cancer .
Antitumor Activity
This compound has been shown to have significant antitumor effects in various studies:
- Clinical Trials : A study involving ten patients demonstrated that PyG effectively suppressed estrogen levels, indicating its potential efficacy in treating breast cancer .
- Response Rates : In clinical settings, response rates to aromatase inhibitors like PyG are reported to be around 20-25% for advanced breast cancer cases .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other aromatase inhibitors:
| Compound | Mechanism of Action | Response Rate (%) | Notable Side Effects |
|---|---|---|---|
| This compound | Aromatase Inhibition | 20-25 | Minimal; primarily mild |
| Aminoglutethimide | Aromatase & Desmolase Inhibition | 34 | Lethargy, rash, dizziness |
| Letrozole | Aromatase Inhibition | 30-40 | Hot flashes, fatigue |
Case Studies
- Study on Postmenopausal Women : A clinical trial assessed the impact of this compound on estradiol levels and tumor response in postmenopausal women with advanced breast cancer. Results indicated effective suppression of estradiol with manageable side effects .
- Pharmacokinetic Analysis : Another study evaluated the pharmacokinetics of PyG in patients undergoing treatment. The findings highlighted a favorable profile with significant reductions in estrogen levels without severe adverse effects .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Pyridylglutarimide?
- Methodological Answer: Synthesis typically involves condensation reactions between pyridine derivatives and glutaric anhydride. Characterization requires:
- Spectroscopic validation : NMR (¹H/¹³C) for structural confirmation, FT-IR for functional groups (e.g., imide C=O stretch at ~1700 cm⁻¹) .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
- Crystallographic data : Single-crystal X-ray diffraction for unambiguous structural assignment (if applicable) .
- Key Consideration: Report reaction yields, solvent systems, and purification steps (e.g., recrystallization solvents) to ensure reproducibility .
Q. How can researchers optimize reaction conditions for this compound synthesis?
- Methodological Answer: Use a factorial design of experiments (DoE) to test variables:
- Variables : Temperature, catalyst loading, solvent polarity, and stoichiometry.
- Response metrics : Yield, purity, and reaction time.
- Example table for optimization:
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Catalyst (mol%) | 1–5 | 3% | +18% |
- Advanced Tip: Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .
Advanced Research Questions
Q. How can contradictions in this compound’s reported biological activity be resolved?
- Methodological Answer: Contradictions often arise from assay variability or compound stability. Steps to address this:
Systematic comparison : Replicate assays under identical conditions (e.g., cell lines, incubation time) .
Stability testing : Assess degradation in buffer/DMSO using LC-MS/MS over 24–72 hours .
Meta-analysis framework : Apply PRISMA guidelines to evaluate literature bias (e.g., selective reporting of positive results) .
- Example Data Conflict: IC50 values varying by >10-fold may stem from differences in serum protein binding .
Q. What computational strategies are effective for predicting this compound’s binding affinity to target proteins?
- Methodological Answer: Combine:
- Molecular docking : Use AutoDock Vina or Schrödinger with PyMOL for visualization. Validate with experimental IC50 correlations .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free energy calculations : MM-PBSA/GBSA to estimate ΔG binding .
- Critical Note: Calibrate force fields (e.g., AMBER vs. CHARMM) to match experimental structural data .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics (PK)?
- Methodological Answer: Follow OECD guidelines:
- Dose selection : Base on in vitro EC50 and MTD (maximum tolerated dose) from acute toxicity studies .
- Sampling schedule : Collect plasma/tissue at t = 0.5, 1, 2, 4, 8, 24 hours post-administration.
- Analytical method : LC-MS/MS with LLOQ ≤1 ng/mL for quantification .
Methodological & Analytical Focus
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?
- Methodological Answer:
- Curve fitting : Use nonlinear regression (e.g., GraphPad Prism) with sigmoidal dose-response model (variable slope) .
- Error handling : Report 95% confidence intervals for IC50/EC50 values .
- Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%) .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer: Implement:
- Standard operating procedures (SOPs) : Document cell passage number, serum lot, and incubation conditions .
- Reference controls : Include known inhibitors (e.g., staurosporine for kinase assays) in each plate .
- Blinding : Assign compound codes to avoid observer bias during data collection .
Literature & Data Synthesis
Q. What systematic approaches are effective for reviewing this compound’s structure-activity relationships (SAR)?
- Methodological Answer: Conduct a scoping review:
Search strategy : Use PubMed/Scopus keywords: “this compound” + “SAR” + “derivatives” .
Data extraction : Tabulate substituents, biological targets, and activity metrics (e.g., IC50, Ki) .
Gap analysis : Identify understudied positions (e.g., C4 substitution) for future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
